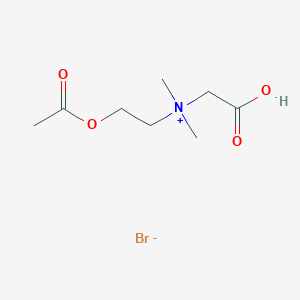
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyloxy group, a carboxymethyl group, and a dimethylethan-1-aminium group, all bonded to a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide typically involves the following steps:
Formation of the Acetyloxy Group: This can be achieved through the esterification of an alcohol with acetic anhydride or acetyl chloride under acidic conditions.
Introduction of the Carboxymethyl Group: This step involves the reaction of a suitable precursor with chloroacetic acid or its derivatives.
Quaternization: The final step involves the quaternization of a tertiary amine with methyl bromide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Hydrolysis: The ester bond in the acetyloxy group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation/Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: Acetic acid and the corresponding alcohol.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Mecanismo De Acción
The mechanism of action of 2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetrabutylammonium Bromide: Commonly used as a phase-transfer catalyst in organic synthesis.
Uniqueness
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a reagent in chemical synthesis and a bioactive compound in medical applications highlights its versatility.
Propiedades
Número CAS |
115828-65-4 |
|---|---|
Fórmula molecular |
C8H16BrNO4 |
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
2-acetyloxyethyl-(carboxymethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C8H15NO4.BrH/c1-7(10)13-5-4-9(2,3)6-8(11)12;/h4-6H2,1-3H3;1H |
Clave InChI |
AJTORLKGSDNAPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC[N+](C)(C)CC(=O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


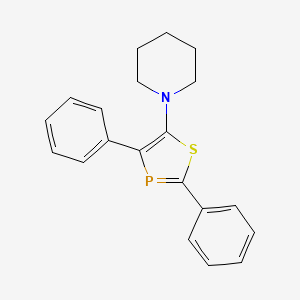
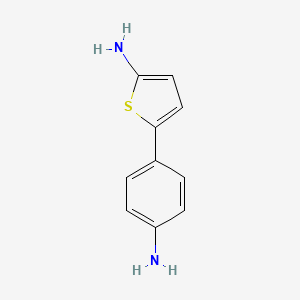

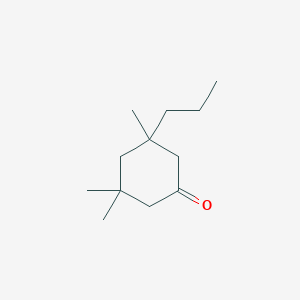
![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
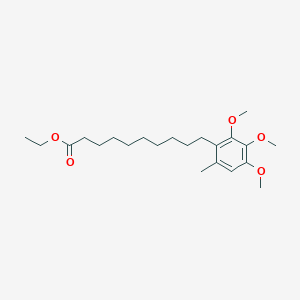
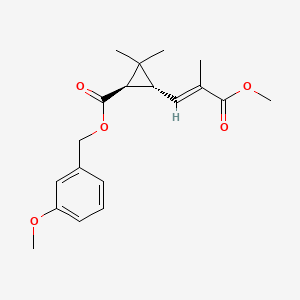
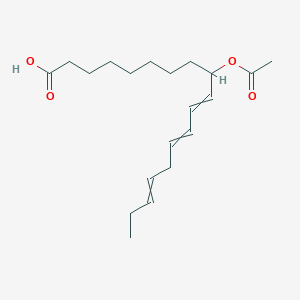
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
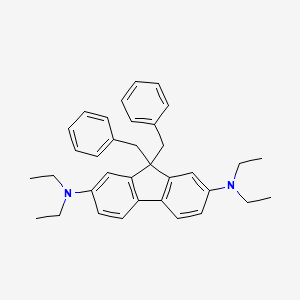
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)

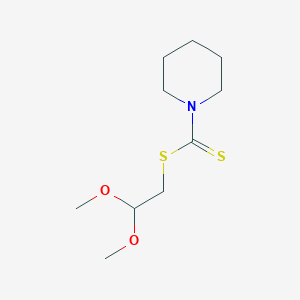
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
